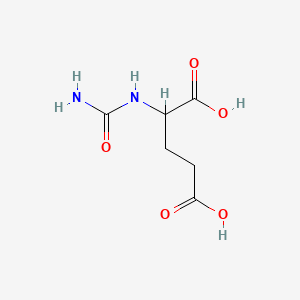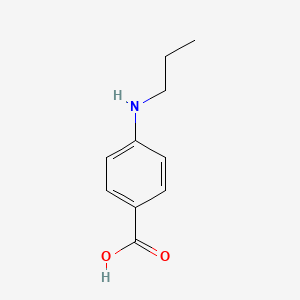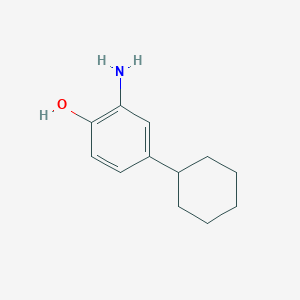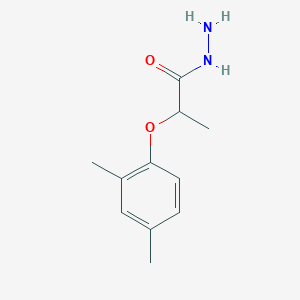
2-(2,4-Dimethylphenoxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-Dimethylphenoxy)propanohydrazide involves multiple steps, starting with the base compound 2,4-dimethylcarbolic acid. This compound is refluxed with ethyl 2-bromoacetate to yield ethyl 2-(2,4-dimethylphenoxy)acetate. Subsequently, this ester is converted into the corresponding hydrazide by refluxing with hydrazine. Further chemical transformations lead to the creation of a series of molecules with diverse functional groups, including ethers, oxadiazoles, thioethers, hydrazones, and azomethines. These molecules are synthesized by stirring aryl carboxaldehydes with the intermediate compounds in methanol at room temperature. The structures of these synthesized molecules are confirmed using IR, 1H-NMR, and EIMS spectral data analysis .
Molecular Structure Analysis
The molecular structure of the synthesized 2,4-dimethylbenzoylhydrazones is supported by single-crystal X-ray diffraction data. This technique allows for the precise determination of the spatial arrangement of atoms within the crystal lattice, providing insight into the molecular conformation and potential intermolecular interactions that may influence the compound's properties and reactivity .
Chemical Reactions Analysis
The synthesized compounds exhibit a range of chemical reactivity. For instance, the 2,4-dimethylbenzoylhydrazones demonstrate antioxidant activity, which is evaluated using in vitro DPPH radical scavenging assays. The compounds show varying degrees of activity, with some exhibiting better scavenging ability than the standard n-propyl gallate. This suggests that the structural features of these compounds play a significant role in their reactivity towards free radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using various analytical techniques. Elemental analysis, molar conductivity, DTA, TG, FTIR, ICP-AES, and magnetic susceptibility measurements are employed to characterize metal complexes derived from related hydrazide compounds. These properties are crucial for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents. For example, the cytotoxic activity of metal complexes against human colorectal carcinoma cells is assessed, with some compounds showing significant inhibitory actions without affecting normal cells. This selective cytotoxicity is an important property for potential anti-cancer agents .
Antibacterial and Pharmacological Properties
The antibacterial and pharmacological properties of the synthesized compounds are also of interest. Some of the final molecules exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory response. These findings suggest potential applications of these compounds in treating bacterial infections and inflammation-related disorders .
科学的研究の応用
Synthesis and Biological Activity
- Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : 2-(2,4-Dimethylphenoxy)propanohydrazide plays a role in the synthesis of benzofuro[2,3-c]pyrazol-3(1H)-ones, which are important in medicinal chemistry (Hogale, Shirke, & Kharade, 1995).
- Antibacterial and Lipoxygenase Inhibition : It's used in creating molecules with antibacterial effects against both Gram-positive and Gram-negative bacteria and inhibiting lipoxygenase activity (Rasool et al., 2016).
- Antibacterial and Anti-Enzymatic Activities : Compounds derived from 2-(2,4-Dimethylphenoxy)propanohydrazide exhibit antibacterial and anti-enzymatic properties (Aziz‐ur‐Rehman et al., 2014).
Chemical Properties and Synthesis
- Synthesis of Gemfibrozil : This compound is involved in the synthesis process of Gemfibrozil, a pharmaceutical used for the prevention and treatment of atherosclerosis (Glushkov et al., 1995).
- Study of Molecular Structures and Interactions : 2-(2,4-Dimethylphenoxy)propanohydrazide is utilized in studying various molecular structures and interactions, such as in the synthesis of 3-(2,4-dimethylphenyloxymethyl)-3,4-dihydroisocoumarin (Goswami et al., 2007).
Environmental Impact and Analysis
- Dissipation in Field Soils : Research includes studying the dissipation rates of 2-(2,4-Dimethylphenoxy)propanohydrazide in soil, important for understanding its environmental impact (Wilson, Geronimo, & Armbruster, 1997).
Drug Development and Analysis
- Drug Metabolism and Design : It is used in the design and study of drug metabolism, particularly in the development of α₁-adrenoceptor antagonists (Xi et al., 2011).
- In Vitro Genetic Toxicity Evaluation : The compound is also used in evaluating the genetic toxicity of related herbicides, providing insights into their safety profile (Charles et al., 2000).
Safety And Hazards
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-4-5-10(8(2)6-7)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSFMYYHYJMRAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395198 |
Source


|
| Record name | 2-(2,4-dimethylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)propanohydrazide | |
CAS RN |
125096-55-1 |
Source


|
| Record name | 2-(2,4-dimethylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

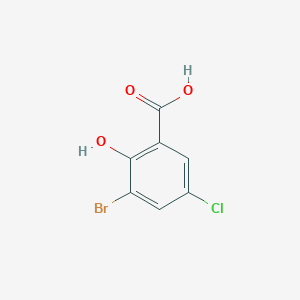
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)
![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)
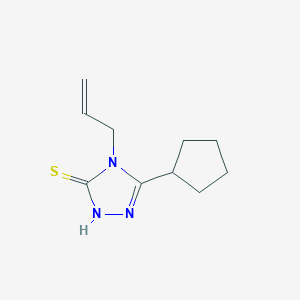

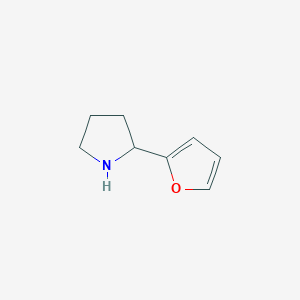

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)
